molecular formula C11H12O4 B1305589 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone CAS No. 35028-03-6

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone

Cat. No.: B1305589
CAS No.: 35028-03-6
M. Wt: 208.21 g/mol
InChI Key: WOTDQWNRSOYLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone is a synthetic organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This ketone derivative is characterized by its high boiling point of 387.1±37.0 °C and a melting point of 145°C . It features a density of 1.2±0.1 g/cm³ and is classified as an irritant, requiring appropriate safety handling procedures . The compound's structure, which includes multiple hydroxyl groups and an allyl ether chain, makes it a valuable intermediate in organic synthesis and materials science research. Researchers utilize this compound for developing novel chemical entities, studying reaction mechanisms, and exploring applications in polymer chemistry and pharmaceutical development. It is supplied exclusively For Research Use Only.

Properties

IUPAC Name

1-(2,6-dihydroxy-4-prop-2-enoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-4-15-8-5-9(13)11(7(2)12)10(14)6-8/h3,5-6,13-14H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTDQWNRSOYLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379444
Record name 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35028-03-6
Record name 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone

Detailed Synthetic Procedure

Starting Material Preparation
  • 2,6-Dihydroxyacetophenone is prepared or procured as the key substrate. It can be synthesized by Friedel-Crafts acylation of resorcinol derivatives or purchased commercially.
O-Allylation Reaction
  • The selective allylation of the hydroxy group at the 4-position is achieved by reacting 2,6-dihydroxyacetophenone with allyl bromide or allyl chloride.
  • The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
  • A strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the phenol, generating the phenolate ion which then undergoes nucleophilic substitution with the allyl halide.

Typical reaction conditions:

Parameter Condition
Solvent DMF or dry acetone
Base NaH or K2CO3
Temperature 0 °C to room temperature
Reaction time 1 to 7 hours
Molar ratio 1 equiv 2,6-dihydroxyacetophenone : 1.5 equiv allyl bromide
Work-up Quenching with water, extraction with ethyl acetate, drying over Na2SO4
Protection/Deprotection (If Required)
  • In some protocols, the 2,6-dihydroxy groups may be protected as methoxymethyl (MOM) ethers to prevent undesired allylation or side reactions.
  • Protection is done by reacting with MOM chloride in the presence of a base such as DIPEA at low temperature.
  • After allylation at the 4-position, the protecting groups are removed under acidic conditions (e.g., HCl in methanol) to regenerate the free hydroxy groups at 2 and 6 positions.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Preparation of 2,6-dihydroxyacetophenone Friedel-Crafts acylation or commercial source ~90 High purity starting material
Protection of 2,6-OH groups MOMCl, DIPEA, DCM, 0 °C, 1 h 60-70 Protects 2,6-OH for selective allylation
O-Allylation at 4-OH NaH, allyl bromide, DMF, 0 °C to RT, 1-7 h 70-85 Selective allylation at 4-position
Deprotection of MOM groups HCl, MeOH, RT, overnight 80-90 Regenerates free 2,6-dihydroxy groups

Literature Examples and Research Findings

  • A study published in the Journal of Medicinal Chemistry (2014) describes the synthesis of related acetophenone derivatives via O-alkylation using NaH and alkyl bromides in DMF, achieving yields over 30% with reaction times significantly shortened by using sealed pressure tubes at elevated temperatures (up to 150 °C).

  • Protection of phenolic hydroxyls as methoxymethyl ethers (MOM) is a common strategy to achieve regioselective allylation, as reported in synthetic protocols involving 2,4-dihydroxyacetophenone derivatives.

  • The allylation reaction is sensitive to the choice of base; pyrrolidine and DIPEA were found less effective compared to NaH or K2CO3 for phenolate generation and subsequent substitution.

  • The reaction work-up typically involves aqueous quenching, organic extraction, drying, and chromatographic purification to isolate the pure this compound.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Purpose Yield Range (%) Reference
Friedel-Crafts Acylation Resorcinol + Acetyl chloride/ZnCl2, Acetic acid, 150 °C Synthesis of 2,6-dihydroxyacetophenone ~90
Protection MOMCl, DIPEA, DCM, 0 °C Protect 2,6-OH groups 60-70
O-Allylation NaH, Allyl bromide, DMF, 0 °C to RT Allylation at 4-OH 70-85
Deprotection HCl, MeOH, RT, overnight Remove MOM groups 80-90

Analytical and Characterization Data

  • Melting Point: Approximately 140 °C (reported for similar derivatives).
  • NMR Spectroscopy: Characteristic signals for allyloxy protons (5.1–5.3 ppm, vinyl protons), aromatic protons, and acetyl methyl group (~2.5 ppm).
  • IR Spectroscopy: Phenolic OH stretch (~3200–3500 cm⁻¹), carbonyl stretch (~1650 cm⁻¹), and C–O–C ether stretch (~1100 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 208.21 g/mol.

Chemical Reactions Analysis

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields .

Scientific Research Applications

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The allyloxy group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxyacetophenones with structural similarities to 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone vary in substituent groups, molecular weight, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Source
This compound C₁₁H₁₂O₄ 4-Allyloxy, 2,6-dihydroxy 208.21 145 Selective deacetylation of diacetyl precursor Synthetic
1-[4-(Acetyloxy)-2,6-dihydroxyphenyl]ethanone C₁₀H₁₀O₅ 4-Acetyloxy, 2,6-dihydroxy 210.19 165–166 Acetylation of phloroacetophenone Synthetic
1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₄ 4-Methoxy, 2,6-dihydroxy 182.17 144 Not specified Not specified
1-[4-(Geranyloxy)-2,6-dihydroxyphenyl]ethanone C₁₈H₂₄O₄ 4-Geranyloxy, 2,6-dihydroxy 304.39 147–148 Hydrolysis of sulfonyloxy derivative Natural (Evodia Merrillii)
1-[4-(tert-Butyl)-2,5-dihydroxyphenyl]ethanone C₁₂H₁₆O₃ 4-tert-Butyl, 2,5-dihydroxy 208.26 193–196 Alkylation with tert-butanol Synthetic

Key Observations :

Substituent Effects :

  • Allyloxy vs. Methoxy/Acetyloxy : The allyloxy group increases molecular weight compared to methoxy (C₉H₁₀O₄ vs. C₁₁H₁₂O₄) and introduces unsaturation, enabling reactions like Claisen rearrangement. Acetyloxy analogs (C₁₀H₁₀O₅) exhibit higher melting points (165–166°C) due to stronger hydrogen bonding .
  • Bulkier Groups : The geranyloxy-substituted derivative (C₁₈H₂₄O₄) has a significantly higher molecular weight (304.39 g/mol) and melting point (147–148°C), likely due to increased van der Waals interactions .

Synthetic Flexibility: The target compound is synthesized via selective deacetylation, a controlled method, whereas tert-butyl derivatives require alkylation with tert-butanol under acidic conditions .

Natural vs. Synthetic Sources :

  • The geranyloxy analog is isolated from Evodia Merrillii , highlighting its natural occurrence, while others (e.g., acetyloxy, tert-butyl) are synthetic.

Biological Activity

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (CAS No. 35028-03-6) is a phenolic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an allyloxy group attached to a dihydroxyphenyl moiety, which is known to influence its biological properties. The molecular formula is C12H14O3, with a molecular weight of 218.24 g/mol. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. A study highlighted its effectiveness against several fungi and bacteria:

  • Fungal Activity : The compound exhibited significant antifungal properties against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL . The presence of the allyloxy group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration.
  • Bacterial Activity : In vitro tests demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The observed inhibition percentages were notably higher for compounds with multiple hydroxyl substitutions on the aromatic ring .

The proposed mechanism for the antimicrobial action of this compound involves:

  • Cell Membrane Disruption : The lipophilic nature of the allyloxy group allows the compound to integrate into microbial membranes, causing structural destabilization.
  • Inhibition of Enzymatic Activity : The hydroxyl groups may participate in hydrogen bonding with active sites on enzymes critical for microbial survival .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Hydroxyl Substituents : The presence and position of hydroxyl groups significantly affect biological activity. Compounds with ortho or para substitutions show enhanced potency compared to meta-substituted analogs.
  • Allyloxy Group : This substitution not only increases lipophilicity but also affects the compound's ability to form hydrogen bonds with target biomolecules .

Case Study 1: Antifungal Efficacy

A series of derivatives based on this compound were synthesized and tested against phytopathogenic fungi. Compounds exhibited IC50 values between 16-36 µg/mL against Glomerella cingulate, indicating promising antifungal activity. Notably, compounds with α,β-unsaturated ketone structures showed enhanced efficacy .

Case Study 2: Antibacterial Screening

In a screening study involving various derivatives, it was found that those containing electron-withdrawing groups alongside hydroxyl substitutions displayed superior antibacterial activity against MRSA strains. The most effective derivative achieved a MIC of 25 µg/mL against resistant strains .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone, and how can competing side reactions be mitigated?

The synthesis typically involves introducing the allyloxy group via a Williamson etherification reaction. For example, reacting 2,4,6-trihydroxyacetophenone with allyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Key challenges include avoiding hydrolysis of the allyloxy group and minimizing oxidation of phenolic hydroxyls. Controlled temperatures (40–60°C) and inert atmospheres (N₂/Ar) improve yield . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • NMR :
  • ¹H NMR : Allyloxy protons (δ 4.5–5.5 ppm: –O–CH₂–CH=CH₂), aromatic protons (δ 6.0–7.0 ppm for dihydroxyphenyl), and acetyl methyl (δ 2.5–2.7 ppm).
  • ¹³C NMR : Carbonyl (δ 200–210 ppm), allyl carbons (δ 65–120 ppm), and aromatic carbons (δ 100–160 ppm).
    • FT-IR : Broad O–H stretch (~3200 cm⁻¹), C=O (1680–1700 cm⁻¹), and C–O–C (1200–1250 cm⁻¹).
    • MS : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of allyloxy group) .

Q. How does the allyloxy group influence the compound’s reactivity compared to other ether derivatives (e.g., benzoyloxy or methoxy)?

The allyloxy group introduces steric hindrance and potential for electrophilic substitution at the allylic position. Unlike methoxy (electron-donating), allyloxy may exhibit moderate electron-withdrawing effects due to conjugation with the double bond. This impacts reactions like Friedel-Crafts acylation or nucleophilic substitutions, where selectivity for ortho/para positions on the phenyl ring may shift .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?

Contradictions may arise from assay conditions (e.g., pH, solvent) or impurity interference. To address this:

  • Use standardized assays (e.g., DPPH for antioxidant activity) with strict controls for solvent polarity (e.g., DMSO <1% v/v).
  • Validate purity via HPLC (>98%) and characterize reactive intermediates (e.g., quinones via LC-MS) that may contribute to pro-oxidant effects .
  • Compare results across cell-free vs. cellular models to distinguish direct redox activity from metabolic interactions .

Q. How can researchers design a structure-activity relationship (SAR) study to optimize this compound’s enzyme inhibitory potential?

  • Core Modifications : Vary substituents on the phenyl ring (e.g., halogenation, methyl groups) to assess steric/electronic effects on binding.
  • Side-Chain Engineering : Replace allyloxy with longer-chain alkenyl or aryl groups to enhance hydrophobic interactions.
  • Assay Design : Use kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values against target enzymes (e.g., tyrosinase or COX-2). Include positive controls (e.g., kojic acid) and validate results with molecular docking simulations .

Q. What methodologies are recommended for analyzing tautomeric or conformational equilibria in solution?

  • Variable-Temperature NMR : Monitor shifts in proton signals (e.g., hydroxyls) to detect keto-enol tautomerism.
  • DFT Calculations : Predict stable conformers and compare with experimental data (e.g., NOESY for spatial proximity of allyloxy and acetyl groups).
  • Solvent Polarity Studies : Compare UV-Vis spectra in polar (water) vs. nonpolar (hexane) solvents to identify solvent-dependent equilibria .

Methodological Challenges

Q. How can competing reactions (e.g., allyl group migration or oxidation) be minimized during derivatization?

  • Protection of Hydroxyls : Use temporary protecting groups (e.g., TMS or acetyl) during alkylation/acylation steps.
  • Reductive Conditions : Add antioxidants (e.g., BHT) to prevent oxidation of phenolic groups.
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O) for regioselective Friedel-Crafts reactions .

Q. What advanced chromatographic techniques improve separation of diastereomers or regioisomers in synthetic mixtures?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) and isopropanol/hexane mobile phases.
  • UHPLC-MS/MS : Combine high-resolution separation with tandem MS for isomer identification via fragmentation fingerprints.
  • Preparative TLC : Optimize solvent systems (e.g., ethyl acetate:hexane:acetic acid 5:4:1) for bulk purification .

Data Interpretation

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Purity Verification : Re-crystallize the compound and compare melting points with literature.
  • Spectral Reproducibility : Acquire NMR/IR data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent effects.
  • Cross-Validation : Use computational tools (e.g., ACD/Labs or ChemDraw) to predict spectra and identify anomalies .

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to assess significance.
  • QC Metrics : Include replicates (n ≥ 3) and report %RSD for intra-assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.